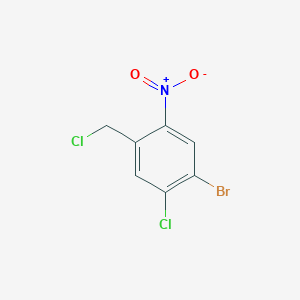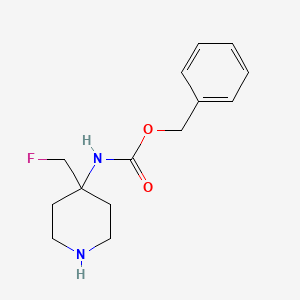
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-chloro-4-(chloromethyl)benzene, which can be achieved by treating it with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., methoxy, cyano derivatives).
Reduction: 1-Bromo-2-chloro-4-(chloromethyl)-5-aminobenzene.
Oxidation: 1-Bromo-2-chloro-4-(carboxymethyl)-5-nitrobenzene.
Applications De Recherche Scientifique
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene depends on the specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and halogen groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-chloro-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-Bromo-4-chloro-2-methylbenzene: Similar structure but with different positions of the substituents.
1-Bromo-2-chloro-4-(chloromethyl)benzene: Precursor to the nitro derivative.
Uniqueness
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is unique due to the presence of both nitro and halogen groups, which impart distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H4BrCl2NO2 |
|---|---|
Poids moléculaire |
284.92 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-5-2-7(11(12)13)4(3-9)1-6(5)10/h1-2H,3H2 |
Clé InChI |
MZWJDBOKMJRBOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)









![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)



